molecular formula C24H33NO3 B11208166 3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol

3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol

Cat. No.: B11208166
M. Wt: 383.5 g/mol
InChI Key: QLTPDCKWJYRDBA-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol is an organic compound with a complex structure that includes an ethoxyphenyl group, a morpholinyl group, and a phenylhexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent to form the ethoxyphenyl intermediate.

    Addition of the Morpholinyl Group: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholinyl group.

    Formation of the Phenylhexanol Backbone: The final step involves the addition of the phenylhexanol backbone through a series of reactions, including reduction and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol
  • 3-(4-Chlorophenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol
  • 3-(4-Fluorophenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol

Uniqueness

3-(4-Ethoxyphenyl)-1-(morpholin-4-yl)-2-phenylhexan-3-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1-morpholin-4-yl-2-phenylhexan-3-ol

InChI

InChI=1S/C24H33NO3/c1-3-14-24(26,21-10-12-22(13-11-21)28-4-2)23(20-8-6-5-7-9-20)19-25-15-17-27-18-16-25/h5-13,23,26H,3-4,14-19H2,1-2H3

InChI Key

QLTPDCKWJYRDBA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OCC)(C(CN2CCOCC2)C3=CC=CC=C3)O

Origin of Product

United States

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